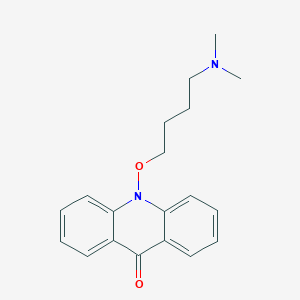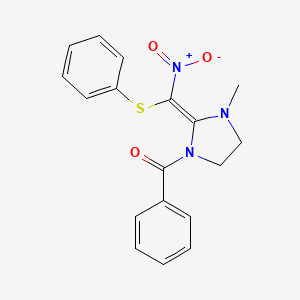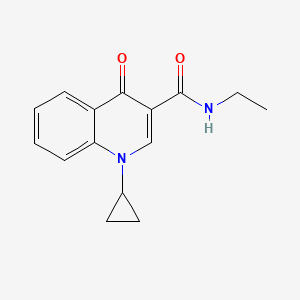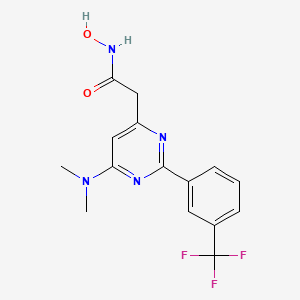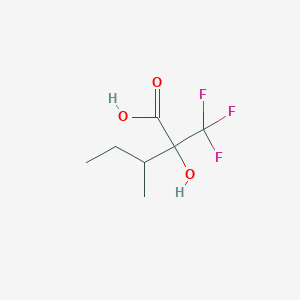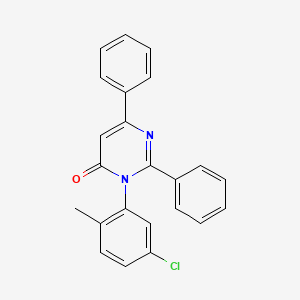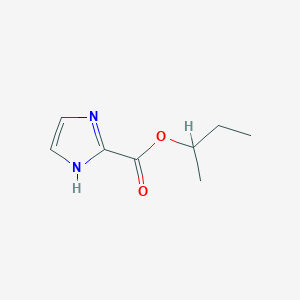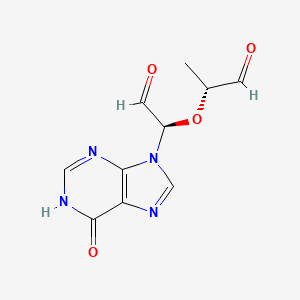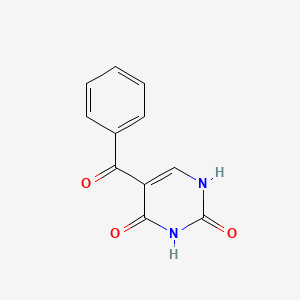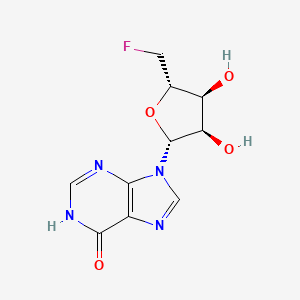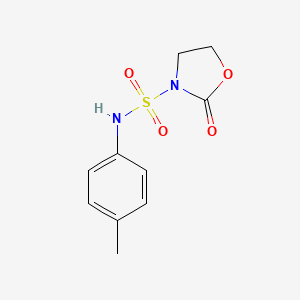
3-Oxazolidinesulfonamide, N-(4-methylphenyl)-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-N-(p-tolyl)oxazolidine-3-sulfonamide is a heterocyclic compound that belongs to the oxazolidinone class These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N-(p-tolyl)oxazolidine-3-sulfonamide typically involves the cyclization of N-substituted glycidylcarbamates under specific conditions. One common method includes the use of triazabicyclodecene as a catalyst, which facilitates the formation of the oxazolidinone ring. The reaction conditions often require the presence of electron-donating groups in the aromatic substituent to increase the yield of the desired product .
Industrial Production Methods
Industrial production of 2-Oxo-N-(p-tolyl)oxazolidine-3-sulfonamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-N-(p-tolyl)oxazolidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-Oxo-N-(p-tolyl)oxazolidine-3-sulfonamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Oxo-N-(p-tolyl)oxazolidine-3-sulfonamide involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit. This prevents the formation of the 70S initiation complex, which is essential for bacterial reproduction . The compound’s sulfonamide group may also contribute to its activity by interacting with other cellular targets.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A second-generation oxazolidinone with enhanced activity against resistant bacterial strains.
Contezolid: Another oxazolidinone derivative with potential antibacterial properties.
Uniqueness
2-Oxo-N-(p-tolyl)oxazolidine-3-sulfonamide is unique due to its specific structural features, such as the presence of the p-tolyl group and the sulfonamide moiety
Properties
CAS No. |
340185-08-2 |
|---|---|
Molecular Formula |
C10H12N2O4S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C10H12N2O4S/c1-8-2-4-9(5-3-8)11-17(14,15)12-6-7-16-10(12)13/h2-5,11H,6-7H2,1H3 |
InChI Key |
REBMRHHTBYKLDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)N2CCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



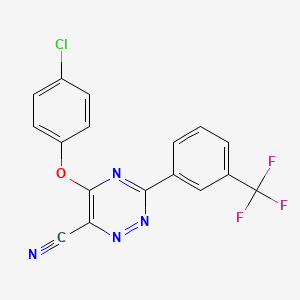
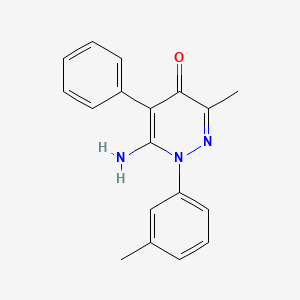
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-(2-methyl-1-oxopropyl)-2'-O-2-propyn-1-yl-Guanosine](/img/structure/B12926413.png)
